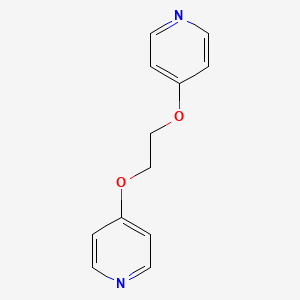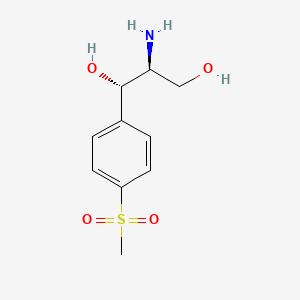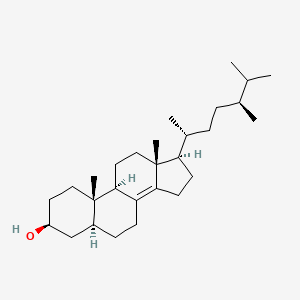
1,3-Bis(4-aminophenyl)thiourea
Vue d'ensemble
Description
1,3-Bis(4-aminophenyl)thiourea is an organosulfur compound with the molecular formula C13H14N4S . It has an average mass of 258.342 Da and a monoisotopic mass of 258.093903 Da .
Synthesis Analysis
Thioureas and their derivatives, including 1,3-Bis(4-aminophenyl)thiourea, are synthesized by the reaction of various anilines with carbon disulfide (CS2) . The synthesis of thiourea derivatives has been reported in numerous studies due to their wide applications in organic synthesis and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-aminophenyl)thiourea consists of a thiourea group (SC(NH2)2) attached to two 4-aminophenyl groups . The detailed structure can be found in various chemical databases .Physical And Chemical Properties Analysis
1,3-Bis(4-aminophenyl)thiourea has a molecular formula of C13H14N4S, an average mass of 258.342 Da, and a monoisotopic mass of 258.093903 Da . More detailed physical and chemical properties may be available in specialized chemical databases .Applications De Recherche Scientifique
Extraction of Toxic Heavy Metal Ions
1,3-Bis(4-aminophenyl)thiourea derivatives, particularly in the form of poly(thiourea-amide)s (PTAMs), have been investigated for their ability to extract toxic heavy metal ions from water media. Studies show that these polymers can nearly completely eliminate lead and mercury cations, highlighting their potential for environmental cleanup and water treatment (Kausar et al., 2012).
Catalysis in Organic Synthesis
Thiourea derivatives, including 1,3-bis(4-aminophenyl)thiourea, have been explored as catalysts in organic synthesis. They are particularly effective in promoting enantio- and diastereoselective Michael reactions, contributing to the synthesis of complex organic compounds with high selectivity (Okino et al., 2005).
Antibacterial Activities
Compounds containing 1,3-bis(4-aminophenyl)thiourea structures have shown promising antibacterial activity. This is particularly notable against gram-negative bacteria like E. coli, suggesting potential applications in developing new antibacterial agents (Wan Zullkiplee et al., 2014).
Binding Behavior with Metal Ions
The binding behavior of 1,3-bis(4-aminophenyl)thiourea derivatives towards metal ions like mercury has been studied, demonstrating their potential as chemical sensors or in applications involving metal ion detection and separation (Ngah et al., 2017).
Advancements in Polymer Chemistry
Thiourea derivatives are utilized in the synthesis of new polyimides with improved thermal stability and solubility. This has implications for materials science, particularly in the development of high-performance polymers (Kausar et al., 2010).
Application in Solar Cells
1,3-Bis(4-aminophenyl)thiourea derivatives have been investigated for their use in dye-sensitized solar cells (DSSCs). These compounds, when used as additives in gel polymer electrolytes, have shown to significantly enhance the solar-to-electric conversion efficiency, indicating their potential in renewable energy technologies (Karthika et al., 2019).
Anion Transport and Medical Research
Bis-thiourea derivatives, closely related to 1,3-bis(4-aminophenyl)thiourea, have shown promise as transmembrane anion carriers. This finding is significant for biological research and potential medical applications, including treating cystic fibrosis, a condition characterized by deficient anion transport (Valkenier et al., 2014).
Exploration in Molecular Docking and Antimicrobial Resistance
Studies involving 1,3-bis-thiourea derivatives have explored their potential as antimicrobial agents, particularly in overcoming microbial resistance. Molecular docking evaluations have been conducted to understand their interaction with bacterial proteins, which is crucial for the development of new antimicrobial drugs (Wan Zullkiplee et al., 2021).
Propriétés
IUPAC Name |
1,3-bis(4-aminophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXVYMDQQMOOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=S)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410347 | |
| Record name | 1,3-bis(4-aminophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-aminophenyl)thiourea | |
CAS RN |
6268-26-4 | |
| Record name | Carbanilide,4'-diaminothio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbanilide,4'-diaminothio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(4-aminophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3339044.png)




